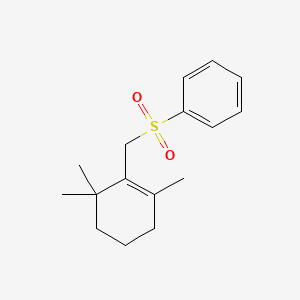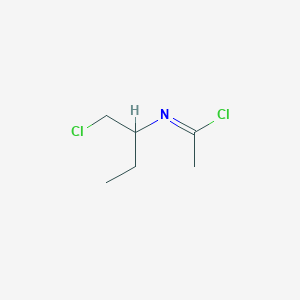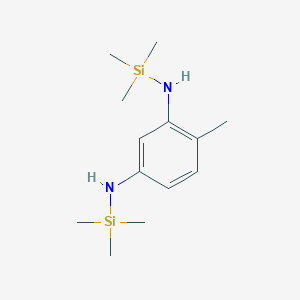
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea typically involves the reaction of an appropriate imidazole derivative with a phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylurea moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenylurea moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-methylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-ethylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-propylurea
Uniqueness
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is unique due to the presence of both an octyl chain and a phenylurea moiety, which may impart distinct physical and chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C18H26N4O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C18H26N4O2/c1-2-3-4-5-6-10-13-22-14-16(23)20-17(22)21-18(24)19-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H2,19,20,21,23,24) |
Clé InChI |
ATLKKYPJVXBRBK-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCN\1CC(=O)N/C1=N\C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCN1CC(=O)NC1=NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


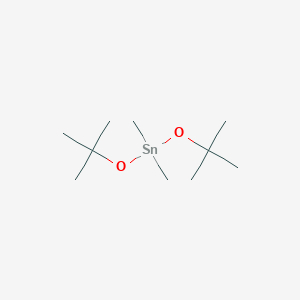

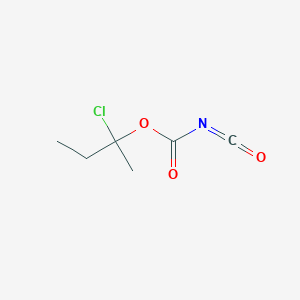
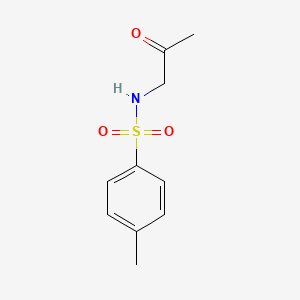
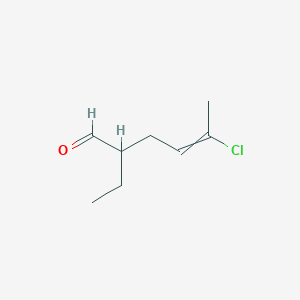
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
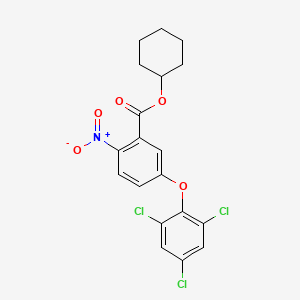
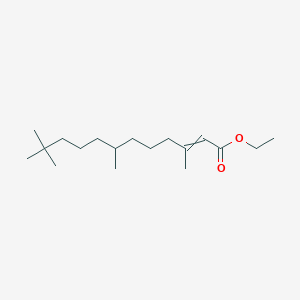
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
